![molecular formula C18H15F3N2O2 B2384616 4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-61-8](/img/structure/B2384616.png)

4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

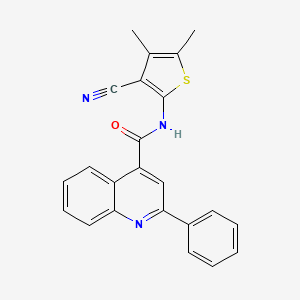

The compound “4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a complex organic molecule. It contains a benzodiazepine ring, which is a common structure in many pharmaceutical drugs used for their sedative and anxiolytic effects . The trifluoromethyl group attached to the benzoyl group can potentially increase the compound’s stability and lipophilicity .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a benzodiazepine ring, a benzoyl group, and a trifluoromethyl group . These groups could potentially influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The benzodiazepine ring might undergo reactions such as acylation or alkylation . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications

Anti-HIV Activity

4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives have been studied for their potential anti-HIV-1 RT activity. A series of these derivatives were synthesized and screened against wild HIV-1 RT enzyme, with some showing significant inhibitory potency. This suggests potential applications in HIV therapy (Chander et al., 2017).

Synthesis and Characterization

These compounds have also been the subject of synthesis and characterization studies, providing insights into their chemical properties and potential applications in various scientific fields. For instance, specific derivatives have been synthesized and characterized using techniques like NMR and X-ray diffraction, revealing their molecular structure and potential for further applications (Naveen et al., 2019).

Agricultural Applications

Interestingly, some derivatives of 4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one have been examined for their effects on the growth and productivity of narrow-leafed lupin, a plant species. These studies found that certain derivatives can stimulate growth and reduce infestation by fungi, suggesting potential use in agriculture (Asakavičiūtė et al., 2013).

Photoreactivity Studies

These compounds have also been a focus in photoreactivity studies. Research on their photochemical behavior has revealed interesting reactivity patterns under light exposure, which could be relevant in photochemical applications or in understanding their stability under various conditions (Ning et al., 1970).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Related compounds have been reported to inhibit p38map kinases and/or tnf-α production .

Mode of Action

It is likely that it interacts with its targets (possibly p38map kinases and/or tnf-α) to inhibit their function .

Biochemical Pathways

Given its potential role as a p38map kinase and/or tnf-α inhibitor, it may be involved in inflammatory response pathways .

Result of Action

If it acts as a p38map kinase and/or tnf-α inhibitor, it could potentially reduce inflammation .

properties

IUPAC Name |

4-methyl-5-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-11-9-16(24)22-14-7-2-3-8-15(14)23(11)17(25)12-5-4-6-13(10-12)18(19,20)21/h2-8,10-11H,9H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSLXFYFKVXSQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)

![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)

![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)

![(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2384548.png)

![N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2384549.png)

![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)

![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)

![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)